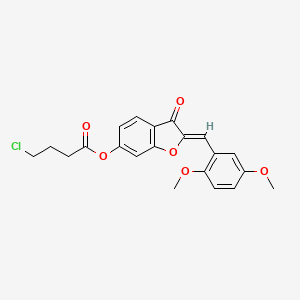

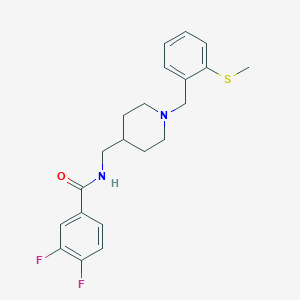

![molecular formula C14H11ClN2O B2797281 (3-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2177060-38-5](/img/structure/B2797281.png)

(3-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound . It’s a member of the pyrazolopyridines family, which are possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Synthesis Analysis

The synthesis of similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, has been described in the literature . The process involves dissolving the appropriate amines in isopropanol, adding concentrated HCl, and then refluxing the mixture for 12–48 hours .Molecular Structure Analysis

Pyrrolo[3,4-b]pyridines are bicyclic heterocyclic compounds . They can present two isomeric structures: 1H- and 2H-isomers . The structure of the compound you mentioned would likely be similar, with the addition of a 3-chlorophenyl group and a methanone group.Aplicaciones Científicas De Investigación

Structural Studies

- Isomorphous Structures and Chlorine-Methyl Exchange: Research has shown that isomorphous structures related to the chemical compound , such as methyl- and chloro-substituted heterocyclic analogues, obey the chlorine-methyl exchange rule. These structures exhibit extensive disorder, and their detailed analysis contributes to the understanding of isomorphism in similar compounds (Rajni Swamy et al., 2013).

Antimicrobial and Anticancer Applications

- Novel Pyrazole Derivatives: A study on novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, demonstrated potential as antimicrobial and anticancer agents. The synthesized compounds showed higher anticancer activity than the reference drug doxorubicin and exhibited good to excellent antimicrobial activity (Hafez et al., 2016).

Molecular Docking and Antimicrobial Activity

- Molecular Structure, Spectroscopic, and Antimicrobial Activity Studies: Research on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone highlighted its antimicrobial properties. Molecular docking and spectroscopic analysis revealed insights into its structure and potential for antimicrobial applications (Sivakumar et al., 2021).

Synthesis and Characterization

- One-Pot Synthesis of Highly Substituted Pyrroles: A study on the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective heterogeneous nanocatalyst explored new methodologies for creating compounds with potential biological activities. The research highlights the synthesis process and characterizes the compounds through various spectroanalytical techniques, contributing to the development of novel pyrrole derivatives (Saeidian et al., 2013).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been studied for their antitubercular properties . They have shown activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Related compounds have shown to affect the pathways related to inflammation and tuberculosis .

Pharmacokinetics

For instance, some pyrazolo[3,4-b]pyridines have a ClogP value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .

Result of Action

Related compounds have shown to exhibit potent anti-inflammatory effects and activity against Mycobacterium tuberculosis .

Propiedades

IUPAC Name |

(3-chlorophenyl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c15-12-5-1-3-10(7-12)14(18)17-8-11-4-2-6-16-13(11)9-17/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEKHXYUNBNBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)C3=CC(=CC=C3)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

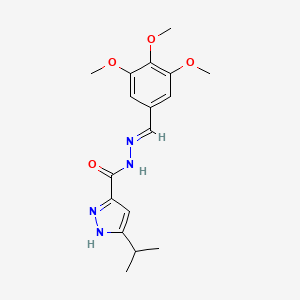

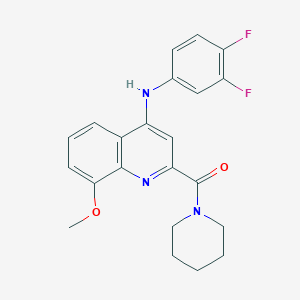

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797201.png)

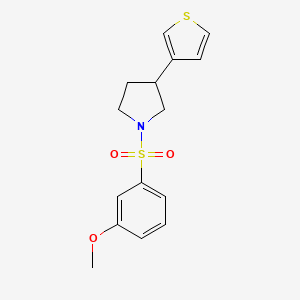

![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2797203.png)

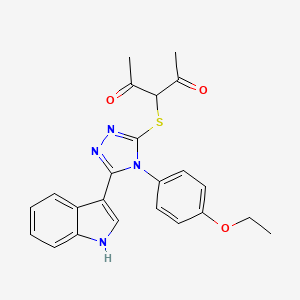

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2797204.png)

![N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2797205.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one](/img/structure/B2797211.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2797214.png)

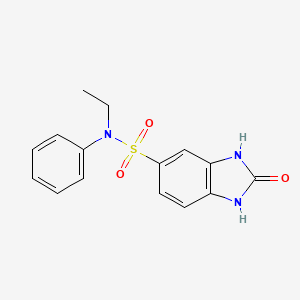

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)